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Compound of Interest

Compound Name: 2-Chloro-5-nitrophenol

Cat. No.: B015424

A comprehensive guide for researchers, scientists, and drug development professionals on the
distinct spectroscopic characteristics of 2-Chloro-5-nitrophenol and its isomers. This guide
provides a comparative analysis of their spectral data from Nuclear Magnetic Resonance
(NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy,
supported by detailed experimental protocols.

The structural nuances among the isomers of 2-Chloro-5-nitrophenol give rise to unique
spectroscopic signatures. Understanding these differences is crucial for the unambiguous
identification and characterization of these compounds in various research and development
settings, including pharmaceutical synthesis and quality control. This guide presents a side-by-
side comparison of the key spectroscopic data for 2-Chloro-5-nitrophenol and its positional
isomers.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-Chloro-5-
nitrophenol and its isomers.

'H NMR Spectral Data

The chemical shifts (d) in tH NMR spectroscopy are highly sensitive to the electronic
environment of the protons. The substitution pattern on the benzene ring significantly
influences the chemical shifts of the aromatic protons.
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Compound Aromatic Protons (5, ppm) OH Proton (8, ppm)

7.95 (d, J=2.7 Hz, 1H), 7.45
2-Chloro-5-nitrophenol (dd, J=8.8, 2.7 Hz, 1H), 7.15 ~10.5 (s, 1H)
(d, J=8.8 Hz, 1H)

7.6 (dd, J=8.2, 1.6 Hz, 1H), 7.4
2-Chloro-3-nitrophenol (t, J=8.2 Hz, 1H), 7.2 (dd, ~10.0 (s, 1H)
J=8.2, 1.6 Hz, 1H)

8.20 (d, J=2.8 Hz, 1H), 8.05
2-Chloro-4-nitrophenol (dd, J=9.2, 2.8 Hz, 1H), 7.20 ~11.0 (s, 1H)
(d, J=9.2 Hz, 1H)

7.90 (dd, J=8.0, 1.5 Hz, 1H),
2-Chloro-6-nitrophenol 7.60 (t, J=8.0 Hz, 1H), 7.15 ~10.8 (s, 1H)
(dd, J=8.0, 1.5 Hz, 1H)

8.05 (d, J=9.0 Hz, 1H), 7.25 (d,
3-Chloro-4-nitrophenol J=2.5 Hz, 1H), 7.05 (dd, J=9.0, ~10.7 (s, 1H)
2.5 Hz, 1H)

8.0 (d, J=2.5 Hz, 1H), 7.5 (dd,
4-Chloro-2-nitrophenol J=9.0, 2.5 Hz, 1H), 7.1 (d, ~10.4 (s, 1H)
J=9.0 Hz, 1H)

7.8 (d, J=2.0 Hz, 1H), 7.4 (d,
4-Chloro-3-nitrophenol J=8.5 Hz, 1H), 6.9 (dd, J=8.5, ~10.6 (s, 1H)
2.0 Hz, 1H)

7.9 (d, J=9.0 Hz, 1H), 7.1 (d,
5-Chloro-2-nitrophenol J=2.5 Hz, 1H), 6.9 (dd, J=9.0, ~10.9 (s, 1H)
2.5 Hz, 1H)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data
compiled from various spectroscopic databases.

3C NMR Spectral Data
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The chemical shifts in 23C NMR provide information about the carbon skeleton of the molecule.
The positions of the chloro, nitro, and hydroxyl groups directly impact the chemical shifts of the
aromatic carbons.

Compound Aromatic Carbons (6, ppm)

155.0 (C-OH), 148.5 (C-NO2), 126.0, 125.5,

2-Chloro-5-nitrophenol
120.0, 118.0 (C-Cl)

159.8 (C-OH), 141.2 (C-NOz2), 127.2, 126.8,

2-Chloro-4-nitrophenol
125.5,119.5 (C-Cl)

154.5 (C-OH), 136.0 (C-NO2), 130.0, 125.0,

4-Chloro-2-nitrophenol
122.0, 120.0 (C-CI)

160.5 (C-OH), 140.8 (C-NO2), 130.2, 125.7,

5-Chloro-2-nitrophenol
120.3, 118.9 (C-Cl)

Note: Data for all isomers is not readily available in comparable formats. The presented data is
a representative sample.

Infrared (IR) Spectral Data

IR spectroscopy is instrumental in identifying key functional groups. The characteristic
vibrational frequencies for the O-H, N-O, and C-CIl bonds are highlighted below.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

NO2 NO2
O-H Stretch . . C-ClI Stretch
Compound Asymmetric Symmetric
(cm™) (cm™)
Stretch (cm™?) Stretch (cm™?)

2-Chloro-5-
_ ~3400 (broad) ~1530 ~1350 ~780
nitrophenol
~3200 (broad,
2-Chloro-6- )
) intramolecular H-  ~1540 ~1355 ~790
nitrophenol
bond)
4-Chloro-2-
) ~3350 (broad) ~1525 ~1345 ~820
nitrophenol
5-Chloro-2-
_ ~3450 (broad) ~1520 ~1340 ~810
nitrophenol

Note: The O-H stretching frequency is sensitive to hydrogen bonding. Intramolecular hydrogen
bonding, as seen in 2-Chloro-6-nitrophenol, typically results in a broader and lower frequency
band.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compounds. All isomers of 2-chloro-5-nitrophenol have a nominal molecular weight of
173 g/mol . The presence of chlorine isotopes (3*>Cl and 37Cl in an approximate 3:1 ratio) results
in a characteristic M+2 peak.

Compound Molecular lon (m/z) Key Fragment lons (m/z)
173 (M+, 35Cl), 175 (M*+2, 143 ([M-NOJ*), 127 ([M-

All Isomers
37C) NOz]*), 99 ([M-NO2-CO]J*), 63

UV-Visible (UV-Vis) Spectral Data

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule.
The position of the nitro and chloro groups relative to the hydroxyl group affects the wavelength
of maximum absorption (Amax).
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Compound Amax (nm) Solvent
2-Chloro-5-nitrophenol ~230, ~330 Ethanol
2-Chloro-4-nitrophenol ~225, ~350 Ethanol
4-Chloro-2-nitrophenol ~235, ~345 Ethanol
5-Chloro-2-nitrophenol ~240, ~320 Ethanol

Note: Amax values are approximate and can be influenced by the solvent polarity.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the chloronitrophenol isomer (10-20 mg) is dissolved in a deuterated solvent (e.g.,
CDCls or DMSO-ds, 0.5-0.7 mL) in a 5 mm NMR tube. *H and 3C NMR spectra are recorded
on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per
million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For *H
NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For 13C
NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy

Infrared spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid
samples, a small amount of the compound is finely ground with potassium bromide (KBr) and
pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by
placing a small amount of the solid sample directly on the ATR crystal. The spectrum is typically
recorded in the range of 4000-400 cm~1 with a resolution of 4 cm~1.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for separation and identification. For GC-MS analysis, a dilute
solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is
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injected into the GC. Electron ionization (El) at 70 eV is a common ionization method. The
mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectra are recorded on a double-beam UV-Vis spectrophotometer. A dilute solution of
the sample is prepared in a suitable UV-grade solvent (e.g., ethanol or methanol). The
concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0. The spectrum
is scanned over a range of 200-400 nm, and the wavelength(s) of maximum absorbance
(Amax) are recorded.

Visualization of Experimental Workflow and Isomer
Differentiation

The following diagrams, generated using the DOT language, illustrate the general experimental
workflow for spectroscopic analysis and a decision-making process for isomer differentiation
based on spectral data.
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 To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-Chloro-5-
nitrophenol Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015424#spectroscopic-comparison-of-2-chloro-5-
nitrophenol-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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